![molecular formula C10H7ClN2O B1350180 1-(2-Chloro-pyridin-3-yl)-1H-pyrrole-2-carbaldehyde CAS No. 97580-57-9](/img/structure/B1350180.png)
1-(2-Chloro-pyridin-3-yl)-1H-pyrrole-2-carbaldehyde
Overview
Description
1-(2-Chloro-pyridin-3-yl)-1H-pyrrole-2-carbaldehyde, also known as 2-chloro-3-pyridyl 1H-pyrrole-2-carbaldehyde (CPPC), is a heterocyclic aldehyde that is used in different scientific research applications due to its unique properties. CPPC is a versatile and important molecule that has been the subject of numerous studies in the fields of synthetic organic chemistry, biochemistry, and pharmacology. The aim of
Scientific Research Applications
Synthesis of Novel Compounds
Research has demonstrated that derivatives of pyrrole-carbaldehyde compounds serve as key intermediates in the synthesis of small molecule anticancer drugs and other heterocyclic compounds. For instance, the synthesis of new aqueous solubility aldehydes from commercially available pyrroles through acylation and nucleophilic substitution has been optimized, with a focus on compounds that can act as intermediates for anticancer drugs (Wang et al., 2017). Similarly, the reaction of pyrazole-carbaldehydes with various reagents has led to the synthesis of novel pyrazolinone and pyrazole derivatives, showcasing the versatility of such compounds in organic synthesis (Aly et al., 2004).
Development of Catalysts
Compounds derived from pyrrole-carbaldehydes have also been explored for their catalytic applications. For example, palladacycles designed from ligands with an indole core, including those related to pyridin-ylmethyl-1H-indole-3-carbaldehydes, have been synthesized and shown to be effective as catalysts in various chemical reactions, such as Suzuki–Miyaura coupling and allylation of aldehydes (Singh et al., 2017).
Antimicrobial Activity Studies
The antimicrobial properties of chitosan Schiff bases derived from heterocyclic moieties, including pyrrole-carbaldehyde derivatives, have been investigated. These studies have highlighted the potential of these compounds in combating microbial infections, with the antimicrobial activity being dependent on the type of the Schiff base moiety (Hamed et al., 2020).
properties
IUPAC Name |
1-(2-chloropyridin-3-yl)pyrrole-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O/c11-10-9(4-1-5-12-10)13-6-2-3-8(13)7-14/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCWQJFWGYWPPRF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)N2C=CC=C2C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80378219 | |
Record name | 1-(2-Chloro-pyridin-3-yl)-1H-pyrrole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80378219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloro-pyridin-3-yl)-1H-pyrrole-2-carbaldehyde | |
CAS RN |
97580-57-9 | |
Record name | 1-(2-Chloro-pyridin-3-yl)-1H-pyrrole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80378219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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